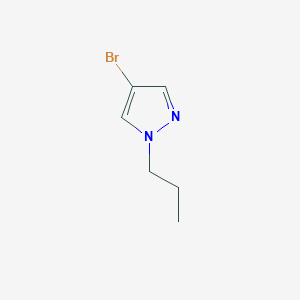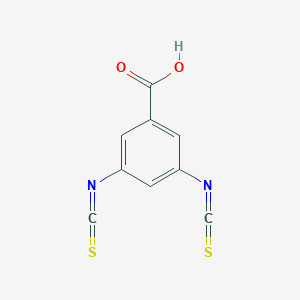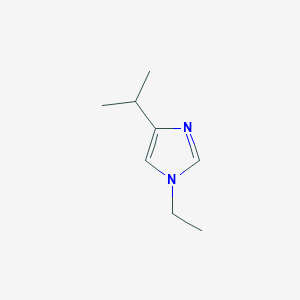
1-Ethyl-4-isopropyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-isopropyl-1H-imidazole is a chemical compound that belongs to the imidazole family. It has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-isopropyl-1H-imidazole varies depending on its application. In the pharmaceutical industry, it has been shown to inhibit various enzymes and signaling pathways involved in the progression of cancer and inflammation. In materials science, it acts as a crosslinking agent or a building block for the synthesis of polymers and materials with unique properties. In catalysis, it acts as a ligand or a catalyst for various reactions.
Effets Biochimiques Et Physiologiques
1-Ethyl-4-isopropyl-1H-imidazole has been shown to have various biochemical and physiological effects. In the pharmaceutical industry, it has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. In addition, it has been shown to modulate various signaling pathways and enzymes involved in the progression of these diseases. In materials science, it has been shown to improve the mechanical, thermal, and electrical properties of polymers and materials.
Avantages Et Limitations Des Expériences En Laboratoire
1-Ethyl-4-isopropyl-1H-imidazole has several advantages and limitations for lab experiments. One of the advantages is its ease of synthesis and purification. It is also stable under a wide range of conditions, making it suitable for various applications. However, its solubility and reactivity can vary depending on the solvent and reaction conditions, which can affect the yield and purity of the product. In addition, its toxicity and potential side effects need to be carefully considered when using it in biological experiments.
Orientations Futures
There are several future directions for the study of 1-Ethyl-4-isopropyl-1H-imidazole. In the pharmaceutical industry, it can be further investigated as a potential drug candidate for the treatment of various diseases. In materials science, it can be used as a building block for the synthesis of novel materials with unique properties. In addition, its potential applications in catalysis, electrochemistry, and sensing can be further explored. Further research is needed to fully understand its mechanism of action and optimize its properties for various applications.
Conclusion
1-Ethyl-4-isopropyl-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. Its ease of synthesis and purification, stability, and potential applications make it a promising candidate for further study. Further research is needed to fully understand its mechanism of action and optimize its properties for various applications.
Méthodes De Synthèse
1-Ethyl-4-isopropyl-1H-imidazole can be synthesized by a variety of methods. One of the most common methods is the reaction of 1-ethylimidazole with isopropylamine in the presence of a catalyst. Another method involves the reaction of 1-ethylimidazole with isopropyl chloride in the presence of a base. The purity and yield of the product can be improved by using different solvents, reaction conditions, and purification methods.
Applications De Recherche Scientifique
1-Ethyl-4-isopropyl-1H-imidazole has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In the field of materials science, it has been used as a building block for the synthesis of novel polymers and materials with unique properties. In addition, it has been studied for its potential applications in catalysis, electrochemistry, and sensing.
Propriétés
Numéro CAS |
154385-47-4 |
|---|---|
Nom du produit |
1-Ethyl-4-isopropyl-1H-imidazole |
Formule moléculaire |
C8H14N2 |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
1-ethyl-4-propan-2-ylimidazole |
InChI |
InChI=1S/C8H14N2/c1-4-10-5-8(7(2)3)9-6-10/h5-7H,4H2,1-3H3 |
Clé InChI |
PQWPVOKMZRSQQM-UHFFFAOYSA-N |
SMILES |
CCN1C=C(N=C1)C(C)C |
SMILES canonique |
CCN1C=C(N=C1)C(C)C |
Synonymes |
1H-Imidazole,1-ethyl-4-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



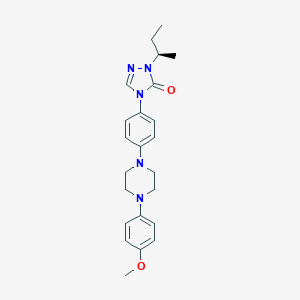
![Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II)](/img/structure/B136425.png)

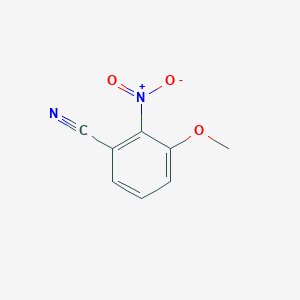

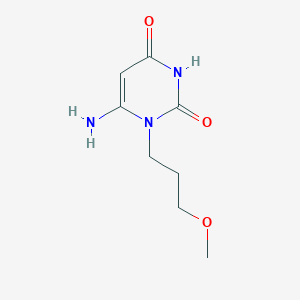




![Aluminum, hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-kappaO)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato]-](/img/structure/B136454.png)
